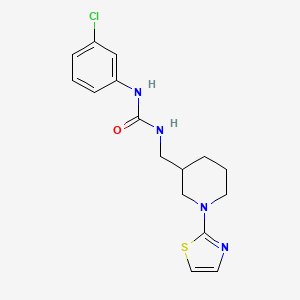
1-(3-Chlorophenyl)-3-((1-(thiazol-2-yl)piperidin-3-yl)methyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Chlorophenyl)-3-((1-(thiazol-2-yl)piperidin-3-yl)methyl)urea is a useful research compound. Its molecular formula is C16H19ClN4OS and its molecular weight is 350.87. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-(3-Chlorophenyl)-3-((1-(thiazol-2-yl)piperidin-3-yl)methyl)urea is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article reviews the biological activity of this compound, including its mechanism of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The compound can be described by the following chemical structure:
This compound functions primarily through the inhibition of specific enzymes involved in cancer cell proliferation. It has shown promising results as an inhibitor of Aurora kinases, which are critical for cell division and are often overexpressed in cancer cells .
Antitumor Activity
Research indicates that compounds with thiazole moieties exhibit significant antitumor properties. In particular, studies have demonstrated that derivatives similar to this compound can induce apoptosis in various cancer cell lines. For example, thiazole-containing compounds have been shown to inhibit the proliferation of Jurkat and HT-29 cells with IC50 values comparable to established chemotherapeutics like doxorubicin .
Enzyme Inhibition
The compound has been identified as a selective inhibitor for serine hydrolases, particularly diacylglycerol lipase (DAGLβ), which plays a role in endocannabinoid signaling. The SAR studies suggest that modifications to the piperidine and thiazole rings can enhance inhibitory potency .
Structure-Activity Relationship (SAR)
The SAR analysis indicates that the substitution patterns on the thiazole and piperidine rings significantly affect biological activity. Key findings include:
- Chlorine Substitution : The presence of chlorine on the phenyl ring enhances binding affinity and selectivity for target enzymes.
- Thiazole Ring Modifications : Variations in substituents on the thiazole ring can alter pharmacokinetic properties and biological efficacy.
Study 1: Antitumor Efficacy
A study evaluated the antitumor effects of this compound against various cancer cell lines. The compound exhibited IC50 values ranging from 0.5 µM to 5 µM across different assays, indicating potent cytotoxic effects .
Study 2: Enzyme Profiling
In another investigation, activity-based protein profiling was utilized to assess the selectivity of this compound against a panel of serine hydrolases. Results showed that it selectively inhibited DAGLβ with a Ki value significantly lower than other tested compounds, supporting its potential as a therapeutic agent in modulating endocannabinoid levels .
特性
IUPAC Name |
1-(3-chlorophenyl)-3-[[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN4OS/c17-13-4-1-5-14(9-13)20-15(22)19-10-12-3-2-7-21(11-12)16-18-6-8-23-16/h1,4-6,8-9,12H,2-3,7,10-11H2,(H2,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUESUFUWTRMXNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC=CS2)CNC(=O)NC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













